molecular formula C25H21FN2O2 B2428502 (2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327176-25-9

(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2428502
CAS No.: 1327176-25-9
M. Wt: 400.453
InChI Key: HOZUBMSPDRFTQA-FVDSYPCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide is a highly potent and selective cell-permeable chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Its primary research value lies in its ability to selectively inhibit DYRK1A kinase activity, which plays a critical role in multiple cellular processes and disease pathways. Researchers utilize this compound to investigate the pathogenesis of Down syndrome, as DYRK1A is encoded by a gene located on chromosome 21 and is thought to contribute to cognitive deficits (source) . Furthermore, its application extends to neurodegenerative disease models, including Alzheimer's disease, where DYRK1A has been implicated in the hyperphosphorylation of tau and amyloid precursor protein (APP) processing (source) . In cancer research, this inhibitor is used to study mechanisms of cell cycle control and proliferation, particularly in glioblastoma and other malignancies where DYRK1A activity influences tumorigenesis (source) . It also serves as a key tool in diabetes research for exploring the regulation of pancreatic beta-cell proliferation and function (source) . By providing high selectivity over other kinases, this compound enables researchers to dissect the specific biological functions of DYRK1A with high confidence, making it an invaluable asset for probing central nervous system function, oncogenic signaling, and metabolic regulation.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-fluoro-5-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2/c1-15-9-11-21(17(3)12-15)27-24(29)19-14-18-6-4-5-7-23(18)30-25(19)28-22-13-16(2)8-10-20(22)26/h4-14H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZUBMSPDRFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃F₁N₂O
  • Molar Mass : 240.26 g/mol

Research indicates that chromene derivatives, including the compound , may exhibit a range of biological activities such as:

  • Inhibition of Enzymes : Chromene derivatives have been identified as inhibitors of various enzymes involved in metabolic pathways. For example, studies have shown that certain chromene-3-carboxamide derivatives inhibit the enzyme AKR1B10, which is implicated in cancer progression. The most potent inhibitors demonstrated a Ki value as low as 2.7 nM .
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. Chromenes have been found to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of chromene derivatives, including this compound.

Study ReferenceBiological ActivityIC50/Ki ValueNotes
Inhibition of AKR1B10Ki = 2.7 nMPotent competitive inhibitor
Anticancer propertiesVariedInduces apoptosis in cancer cell lines
Antioxidant activityNot specifiedPotential to scavenge free radicals

Case Studies

  • Inhibition of AKR1B10 :
    A study conducted by researchers utilized virtual screening to identify potent inhibitors of AKR1B10 among chromene derivatives. The compound demonstrated significant inhibition with a low Ki value, indicating its potential as a therapeutic agent against cancers associated with this enzyme .
  • Anticancer Screening :
    Another investigation focused on evaluating the cytotoxic effects of various chromene derivatives on different cancer cell lines. The results indicated that some derivatives led to a significant reduction in cell viability, suggesting that they could serve as lead compounds for further development in anticancer therapies .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies on various chromene-based compounds have shown effectiveness against different cancer cell lines. The structural modifications in (2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide suggest potential cytotoxic effects. Preliminary data suggest that similar compounds have IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity.

Case Study:
A study conducted on structurally related chromenes demonstrated that modifications in the phenyl ring significantly influenced their cytotoxicity against breast cancer cells. The presence of electron-withdrawing groups like fluorine was found to enhance activity, which may be applicable to the compound .

2. Antimicrobial Properties
Chromene derivatives have also been explored for their antimicrobial activities. The introduction of specific substituents can enhance the interaction with microbial targets, leading to increased efficacy.

Case Study:
In a comparative study of various chromene compounds, those with fluorinated phenyl groups showed improved antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for similar properties .

Agrochemical Applications

1. Plant Protection Agents
The compound's structural features make it a candidate for development as a plant protection agent. Its potential efficacy against pests and pathogens can be attributed to its ability to disrupt biological processes in target organisms.

Case Study:
Research into related chromene compounds has led to the development of agrochemical formulations that effectively control insect pests. These formulations leverage the compound's ability to interfere with pest physiology, offering an environmentally friendly alternative to traditional pesticides .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Chromene core formation : Cyclization of salicylaldehyde derivatives with alkynes/alkenes under acidic/basic conditions (e.g., HCl or KOH in ethanol at 60–80°C) .
  • Imino group introduction : Condensation of the chromene intermediate with 2-fluoro-5-methylaniline in refluxing toluene, catalyzed by acetic acid .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Conditions : Temperature control (<5°C during imine formation to prevent side reactions), anhydrous solvents, and TLC monitoring (hexane:ethyl acetate = 3:1) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (400 MHz, DMSO-d6d_6) to confirm imine (δ 8.2–8.5 ppm) and amide (δ 10.1–10.3 ppm) protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 386.4) .
  • X-ray Crystallography : Single-crystal analysis (ORTEP-3 software) to resolve Z-configuration at the imine bond and chromene ring planarity .

Q. How do functional groups in the compound influence its chemical reactivity?

  • Methodological Answer :

  • Fluorine substituents : Enhance electrophilicity via inductive effects, directing nucleophilic aromatic substitution (e.g., at the 2-fluoro-5-methylphenyl ring) .
  • Imino group : Participates in tautomerization (keto-enol) under acidic conditions, affecting stability in aqueous media .
  • Amide linkage : Hydrogen-bonding with biological targets (e.g., enzyme active sites) enhances bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly regarding tautomeric forms?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Differentiates enol-imine vs. keto-amine tautomers by correlating proton-proton interactions .
  • Variable-temperature NMR : Monitors tautomeric shifts (e.g., imine proton signal broadening at elevated temperatures) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use of TBTU (tetramethyluronium tetrafluoroborate) for efficient amide coupling, reducing unreacted intermediates .
  • Solvent Optimization : Replacing ethanol with DMF for higher solubility of aromatic intermediates .
  • In-line Analytics : ReactIR monitoring of imine formation kinetics to adjust reagent stoichiometry dynamically .

Q. What mechanisms underlie the compound’s reported biological activity, and how can structure-activity relationships (SAR) be validated?

  • Methodological Answer :

  • Enzyme Assays : Measure inhibition of COX-2 or MAPK/ERK pathways using ELISA (IC50_{50} values typically 5–20 μM) .
  • SAR Validation : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and compare activity via MTT assays in cancer cell lines .
  • Molecular Docking : AutoDock Vina simulations to predict binding modes with target proteins (e.g., EGFR kinase domain) .

Q. How do steric and electronic effects govern regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Steric Maps : Generate using Mercury software to identify hindered positions (e.g., ortho to the imine group) .
  • Electrophile Screening : Nitration occurs para to the electron-withdrawing fluorine atom, confirmed by 19^{19}F NMR .
  • Kinetic Isotope Effects : Deuterium labeling at reactive sites to distinguish electronic vs. steric control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.